3-Iodofuran-2,4(3H,5H)-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H3IO3 |
|---|---|
Molecular Weight |
225.97 g/mol |
IUPAC Name |
3-iodooxolane-2,4-dione |
InChI |
InChI=1S/C4H3IO3/c5-3-2(6)1-8-4(3)7/h3H,1H2 |
InChI Key |
PYWNZDJGHRWMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(C(=O)O1)I |
Origin of Product |
United States |
Synthetic Methodologies for 3 Iodofuran 2,4 3h,5h Dione and Analogous Iodofuranones
Iodolactonization Strategies for Furanone Ring Construction
Iodolactonization is a powerful and widely used organic reaction for synthesizing lactones by forming a ring through the addition of an oxygen and an iodine atom across a carbon-carbon double bond. wikipedia.org This intramolecular cyclization is particularly effective for constructing furanone rings from suitable unsaturated carboxylic acid precursors under mild conditions. wikipedia.org
Regioselective and Stereocontrolled Iodolactonization Approaches to Iodofuranones
The control of regioselectivity and stereoselectivity is a critical aspect of iodolactonization. The reaction preferentially follows Baldwin's rules for ring closure, with 5-membered ring (γ-lactone) formation being particularly favored. youtube.com Regioselectivity is often high, with the iodine atom adding to the more hindered carbon of the double bond due to the stability of the intermediate iodonium (B1229267) ion. wikipedia.org
Stereocontrol can be achieved by carefully managing reaction conditions to favor either kinetic or thermodynamic products. orgsyn.org For instance, kinetic control (lower temperatures, shorter reaction times) can favor the formation of cis-isomers, while thermodynamic control (higher temperatures, longer reaction times) typically leads to the more stable trans-isomers. orgsyn.org This stereocontrol is crucial in the synthesis of complex molecules where specific stereochemistry is required. wikipedia.org
Research has demonstrated highly stereoselective iodolactonization of allenoic acids to synthesize iodinated furanones. For example, the reaction of 4,5-allenoic acids with molecular iodine can produce 5-(1'-iodo-1'(Z)-alkenyl)-4,5-dihydro-2(3H)-furanones with high Z/E selectivity. nih.gov Similarly, the iodolactonization of ethyl 2,3-allenoates with iodine in aqueous acetonitrile (B52724) yields 4-iodofuran-2(5H)-ones in moderate to high yields, showcasing a regioselective approach where the carbonyl oxygen participates directly in the cyclization. organic-chemistry.org
| Starting Material | Reagents & Conditions | Product | Selectivity Outcome | Yield |
|---|---|---|---|---|
| 3-Phenyl-4-pentenoic acid | I₂, NaHCO₃, CH₂Cl₂/H₂O, 0°C, 6 hr | cis-4,5-dihydro-5-iodomethyl-4-phenyl-2(3H)-furanone | Kinetic control, cis:trans = 15-16:1 | 91-95% (crude) |
| 3-Phenyl-4-pentenoic acid | I₂, MeCN, 0°C, 24 hr | trans-4,5-dihydro-5-iodomethyl-4-phenyl-2(3H)-furanone | Thermodynamic control, trans:cis > 95:5 | 85-91% (crude) |
| Ethyl 2,3-allenoates | I₂, MeCN/H₂O (15:1) | 4-Iodofuran-2(5H)-ones | High regioselectivity | Up to 71% |
| 4,5-Allenoic acids | I₂, Cyclohexane | 5-(1'-iodo-1'(Z)-alkenyl)-4,5-dihydro-2(3H)-furanones | High Z-selectivity | Good to excellent |
Employment of Hypervalent Iodine Reagents in the Synthesis of Iodofuranone Systems
Hypervalent iodine reagents, such as Phenyliodine(III) diacetate (PIDA), have emerged as mild, low-toxicity, and efficient oxidants in organic synthesis. organic-chemistry.orgnih.gov They are particularly useful in promoting oxidative cyclization reactions to form heterocyclic systems, including lactones. organic-chemistry.orgmdpi.com These reagents can facilitate the formation of the furanone ring through mechanisms involving selective C-H abstraction or by acting as electrophiles in dearomatization processes followed by intramolecular nucleophilic attack. organic-chemistry.orgnih.gov
For example, hypervalent iodine(III) reagents combined with potassium bromide can achieve the direct synthesis of aryl lactones from carboxylic acids via a selective benzylic C-H abstraction protocol. organic-chemistry.org In other systems, PIDA is used as an electrophile to induce spirocyclization of phenolic substrates, leading to the formation of spirolactones. nih.gov A notable application involves the combination of a hypervalent iodine(III) reagent (PIDA) with molecular iodine and a catalyst to achieve highly enantioselective iodolactonizations of unsaturated carboxylic acids, which is particularly effective for forming larger lactone rings that are otherwise difficult to access. rsc.orgnih.gov
Mechanistic Investigations of Iodolactonization Leading to 3-Iodofuran-2,4(3H,5H)-dione Scaffolds
The mechanism of iodolactonization is a well-established electrophilic addition process. wikipedia.orgyoutube.com The reaction is initiated by the electrophilic attack of an iodine source (e.g., I₂) on the carbon-carbon double bond of an unsaturated carboxylic acid precursor. This attack forms a cyclic, positively charged intermediate known as an iodonium ion. wikipedia.orgyoutube.com
Following the formation of the iodonium ion, an intramolecular nucleophilic attack occurs. The oxygen atom of the nearby carboxyl group acts as the nucleophile, attacking one of the carbons of the iodonium ion bridge. wikipedia.org This intramolecular step is generally rapid and follows specific regiochemical and stereochemical pathways, leading to the formation of the furanone ring and the incorporation of an iodine atom onto the carbon backbone. youtube.com The reaction is typically performed under mildly basic conditions (e.g., using sodium bicarbonate) to deprotonate the carboxylic acid, thereby increasing the nucleophilicity of the carboxylate group and accelerating the ring-closing step. wikipedia.orgyoutube.com
Halogen Exchange Reactions for Accessing Iodofuranone Derivatives
Halogen exchange provides a complementary strategy for synthesizing iodofuranones, starting from other halogenated furanone precursors. This method is particularly valuable for introducing iodine into a pre-formed furanone ring, which may be more accessible through other synthetic routes. benthamdirect.com
Microwave-Assisted Finkelstein Chemistry for the Conversion of Dihalofuranones to Iodofuranones
The Finkelstein reaction is a classic nucleophilic substitution that involves the exchange of one halogen for another. To synthesize iodofuranones, a chloro- or bromo-substituted furanone can be treated with an iodide salt, such as sodium iodide. ucc.ie The use of microwave irradiation has been shown to significantly accelerate this process. ucc.ie
In a study on the synthesis of dihalofuranones, microwave-assisted Finkelstein chemistry was successfully employed to convert a dichlorofuranone into corresponding iodine-containing derivatives. ucc.ie Heating the dichlorofuranone with excess sodium iodide in dimethylformamide at 160 °C under microwave irradiation resulted in a mixture of chloroiodofuranone and diiodofuranone products. ucc.ie This demonstrates the utility of microwave assistance in driving the halogen exchange to completion under shorter reaction times compared to classical heating methods. ucc.ie
Comparative Analysis of Halogen Exchange Efficiencies in Furanone Systems
The efficiency of halogen exchange reactions is highly dependent on the nature of the leaving group, with the general reactivity trend for nucleophilic substitution being I > Br > Cl > F. libretexts.org This trend is governed by two main factors: bond strength and leaving group ability. The carbon-iodine bond is the weakest among the carbon-halogen bonds (excluding astatine), making iodide an excellent leaving group. Conversely, the carbon-chlorine bond is stronger, making chloride a less effective leaving group. libretexts.org
In the context of furanone synthesis, this reactivity trend holds true. Studies comparing the reactivity of various dihalofuranones in palladium-mediated coupling reactions found that bromine- and iodine-substituted furanones were more reactive than their chlorine-substituted counterparts. benthamdirect.comucc.ie This higher reactivity is directly applicable to halogen exchange efficiencies. The conversion of a dichlorofuranone to an iodofuranone requires forcing conditions (high temperature, microwave irradiation) precisely because the C-Cl bond is relatively strong and chloride is a poorer leaving group compared to bromide or iodide. ucc.ie Conversely, replacing a bromine atom with iodine would be expected to proceed under milder conditions. Therefore, for preparing iodofuranones via halogen exchange, starting with a bromofuranone is generally more efficient than starting with a chlorofuranone.
| Bond | Average Bond Enthalpy (kJ/mol) | Relative Reactivity in Nucleophilic Substitution |
|---|---|---|
| C-Cl | 346 | Slow |
| C-Br | 290 | Faster |
| C-I | 228 | Fastest |
Transition Metal-Catalyzed Synthetic Routes to Iodofuranones
Transition metal catalysis offers powerful and versatile methods for the construction of furanone rings and the introduction of halogen substituents. Gold, palladium, and copper catalysts are particularly notable for their ability to mediate complex cyclization and coupling reactions, leading to a variety of iodinated furanone structures.
Other Catalytic Methods for Introducing the Iodide Moiety into Furanone Skeletons
Palladium and copper catalysts are central to many synthetic strategies for forming carbon-iodine bonds and constructing iodinated heterocycles. These methods often involve cross-coupling reactions followed by an iodocyclization step.
A highly effective method for preparing 2,5-disubstituted 3-iodofurans involves a palladium/copper-catalyzed Sonogashira cross-coupling of (Z)-β-bromoenol acetates with terminal alkynes. acs.orgnih.gov The resulting conjugated enyne acetate (B1210297) intermediates undergo a subsequent iodocyclization reaction to furnish the 3-iodofuran product in good yields. acs.org This two-step, one-pot sequence demonstrates the power of cooperative catalysis in building complex iodinated structures from simple starting materials.
Furthermore, iterative cycles of palladium-catalyzed Sonogashira coupling followed by iodocyclization with molecular iodine (I₂) or iodine monochloride (ICl) have been developed as a straightforward strategy for synthesizing polyheterocyclic compounds. nih.gov This approach highlights the utility of the iodo group as a versatile handle for further palladium-catalyzed functionalization, allowing for the rapid assembly of molecular complexity. nih.gov Copper(I) catalysts have also been used independently for the coupling of vinyl iodides with alkynes to produce enynes, which are key precursors for iodocyclization. organic-chemistry.org
Table 2: Palladium/Copper-Catalyzed Synthesis of Iodofurans This table is interactive. Users can sort columns by clicking on the headers.
| Starting Materials | Catalyst System | Key Intermediate | Product | Yield | Reference |
|---|---|---|---|---|---|
| (Z)-β-bromoenol acetates, Terminal alkynes | Pd/Cu | Conjugated enyne acetate | 2,5-Disubstituted 3-iodofuran | High | acs.org |
Exploration of Novel Precursors and Reaction Conditions for this compound Synthesis
The direct synthesis of this compound, or 3-iodotetronic acid, is anchored in the synthesis of its parent scaffold, tetronic acid. Tetronic acid is a versatile synthon used in various multicomponent reactions to create a wide array of bioactive heterocycles. nih.gov Its synthesis provides the crucial precursor for a targeted iodination step.
A robust and efficient one-pot synthesis of the tetronic acid core involves a tandem transesterification and subsequent Dieckmann cyclization. organic-chemistry.org This reaction utilizes alkyl arylacetates and hydroxyacetic acid esters with a base such as potassium tert-butoxide in a suitable solvent like dimethylformamide (DMF). organic-chemistry.org This approach offers high yields and operational simplicity compared to traditional methods. organic-chemistry.org Another established route proceeds from the reaction of a glycolic acid ester with an acetyl halide to form a 2-acetoxy acid ester intermediate, which then undergoes an intramolecular Dieckmann condensation under basic conditions to yield the tetronic acid ring. google.comorganic-chemistry.org
Once the furan-2,4(3H,5H)-dione (tetronic acid) scaffold is obtained, the introduction of the iodide moiety at the C-3 position can be achieved. The C-3 position is an active methylene (B1212753) group flanked by two carbonyl groups, making its protons acidic and the carbon atom highly susceptible to electrophilic substitution. pressbooks.pub
The proposed method for the synthesis of this compound is the direct electrophilic iodination of the tetronic acid precursor. This reaction can be carried out using standard iodinating agents under mild conditions. N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of electron-rich aromatic and heterocyclic compounds, as well as active methylene compounds. organic-chemistry.orgcommonorganicchemistry.comnih.gov The reaction is often catalyzed by a protic or Lewis acid, such as trifluoroacetic acid, to enhance the electrophilicity of the iodine source. researchgate.net Given the reactivity of the β-dicarbonyl system in the tetronic acid ring, the iodination is expected to proceed regioselectively at the C-3 position. pressbooks.puborganic-chemistry.org
Table 3: Proposed Synthesis of this compound This table is interactive. Users can sort columns by clicking on the headers.
| Step | Precursors | Reagents & Conditions | Product | Key Transformation |
|---|---|---|---|---|
| 1 | Alkyl arylacetate, Hydroxyacetic acid ester | Potassium tert-butoxide, DMF, Room Temp | Furan-2,4(3H,5H)-dione | Dieckmann Cyclization organic-chemistry.org |
Reactivity and Synthetic Transformations of 3 Iodofuran 2,4 3h,5h Dione
Palladium-Mediated Cross-Coupling Reactions of Iodofuranones
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the iodide substituent on the furanone ring serves as an excellent electrophilic partner in these transformations. The high reactivity of the carbon-iodine bond allows these reactions to proceed under relatively mild conditions.
The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a widely used method for creating C(sp²)–C(sp²) bonds. libretexts.org This reaction has been successfully applied to iodofuranone substrates to synthesize 3-aryl or 3-vinyl-furan-2,4-dione derivatives. The general catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-based reagents. libretexts.org For instance, the coupling of 3-iodofuran-2,4(3H,5H)-dione with various arylboronic acids can be achieved using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂] in the presence of a base (e.g., K₂CO₃, Na₂CO₃) and a suitable solvent system like toluene/water or dioxane. nih.govnih.gov The synthesis of 3,4-disubstituted-furan-2(5H)-one derivatives has been specifically accomplished via the Suzuki-Miyaura reaction, demonstrating its utility in functionalizing this heterocyclic core. documentsdelivered.com Similarly, fluorinated 4-iodofurans have been utilized as substrates in Suzuki cross-coupling reactions to prepare multi-substituted 3-fluorofurans. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodofuranone Systems
| Entry | Iodofuranone Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85% |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | ~90% |
| 3 | 5-Methyl-3-iodofuran-2,4-dione | Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | ~78% |
Note: Data are illustrative and compiled from typical procedures for Suzuki-Miyaura couplings on related heterocyclic systems.
Beyond C(sp²)–C(sp²) linkages, the iodofuranone scaffold can be elaborated using other palladium-catalyzed reactions. The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, making it an invaluable tool for synthesizing alkynyl-substituted furanones. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a mild base, such as an amine, which can also serve as the solvent. wikipedia.orgresearchgate.net The mild conditions are a key advantage, allowing for the synthesis of complex molecules. wikipedia.org
Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in certain contexts to avoid issues related to copper catalysis. nih.gov These reactions have been used to functionalize various halogenated heterocycles, and the principles are directly applicable to this compound for the introduction of diverse alkynyl moieties. researchgate.netnih.gov
The Stille coupling, which utilizes organotin reagents, offers another avenue for C-C bond formation. While effective, the toxicity of organotin compounds often makes Suzuki or Sonogashira couplings more attractive alternatives. libretexts.org In competitive reaction scenarios, Suzuki coupling has been shown to be favored over Stille coupling. libretexts.org
Table 2: Comparison of Palladium-Mediated Coupling Reactions for Iodofuranones
| Reaction | Coupling Partner | Key Catalysts | Typical Conditions | Bond Formed |
| Suzuki-Miyaura | Organoboron Reagent | Pd(0) or Pd(II) complexes | Base, aq. solvent | C(sp²)–C(sp²) / C(sp²)–C(sp³) |
| Sonogashira | Terminal Alkyne | Pd complex, Cu(I) salt | Amine base/solvent | C(sp²)–C(sp) |
| Stille | Organotin Reagent | Pd(0) complex | Non-polar solvent | C(sp²)–C(sp²), C(sp²)–C(sp³) |
When the furanone substrate contains multiple halogen atoms or stereocenters, the stereoselectivity of the cross-coupling reaction becomes a critical consideration. In reactions involving enantioenriched organometallic nucleophiles, the goal is to transfer the chirality to the product with high fidelity. nih.gov This requires a single, dominant stereospecific pathway, which can be either stereoretentive (retaining the configuration of the nucleophile) or stereoinvertive. nih.gov The competition between these pathways can complicate the stereochemical outcome. nih.gov
For dihalofuranones, such as 3,5-dihalofuran-2,4-diones, regioselectivity is also a key issue. The relative reactivity of the C-X bonds often dictates which position reacts first. Generally, the C-I bond is more reactive than C-Br, which is more reactive than C-Cl in palladium-catalyzed oxidative addition. This reactivity difference can be exploited to perform sequential, site-selective cross-couplings, allowing for the controlled introduction of different substituents at different positions on the furanone ring. nih.gov While the development of stereospecific cross-coupling reactions for furanones is an ongoing area of research, studies on other systems like gem-difluoroalkenes have shown that careful choice of catalyst and conditions can lead to high diastereoselectivity. nih.govorganic-chemistry.org
Nucleophilic Substitution and Addition Chemistry of the Iodofuranone Scaffold
The electron-deficient nature of the furanone ring, enhanced by the presence of two carbonyl groups and an electronegative iodine atom, makes the this compound scaffold highly susceptible to nucleophilic attack. Structurally related 3,4-dihalo-5-hydroxy-2(5H)-furanones are known to be highly reactive molecules. nih.govmdpi.com
Nucleophiles can attack several sites on the molecule:
Substitution at C3: A direct SɴAr-type (nucleophilic aromatic substitution) reaction can replace the iodide. This pathway is facilitated by the activating effect of the adjacent carbonyl group.
Addition to Carbonyl Groups: The carbonyl carbons at C2 and C4 are electrophilic and can undergo addition reactions with strong nucleophiles like organometallics or hydrides.
Michael-type Addition: The C5 position can be susceptible to conjugate addition, although this is less common for the fully oxidized dione (B5365651) system compared to related 2(5H)-furanones with a C4-C5 double bond.
Phenols and other oxygen-based nucleophiles have been shown to be effective in substituting halides on related furanone systems. nih.gov Similarly, nitrogen and sulfur nucleophiles can participate in substitution reactions, leading to a diverse array of functionalized furanones. For example, a reaction involving simultaneous α-iodination and Nβ-arylation has been reported for related systems, highlighting the potential for complex transformations. researchgate.net
Rearrangement and Ring-Opening Reactions Involving the this compound Lactone Ring
The lactone ring of the furan-2,4-dione system is not inert and can participate in rearrangement and ring-opening reactions, particularly under basic or acidic conditions. Analogous 3,4-dihalo-5-hydroxy-2(5H)-furanones can exist in equilibrium with a cyclic hemiacetal form and an acyclic open-chain keto-acid form. nih.govmdpi.com This equilibrium is sensitive to the pH of the medium.
In the presence of a base, the lactone ring of this compound can be opened via saponification, yielding a substituted 4-iodo-2,4-dioxobutanoic acid derivative. This open-chain form presents a different set of reactive functional groups that can undergo further transformations. For instance, the open form of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) is known to react with amino groups of nucleobases and amino acids. nih.gov Similar reactivity can be anticipated for the iodinated analogue. Subsequent intramolecular reactions of the ring-opened intermediate can lead to the formation of new heterocyclic systems, constituting a ring rearrangement. researchgate.net
Functional Group Interconversions at the Iodide Position of Furanone Derivatives
The carbon-iodine bond is not only a handle for C-C bond formation but also a versatile precursor for other functional groups.
Reduction (Deiodination): The iodide can be removed and replaced with a hydrogen atom through various reduction methods, including catalytic hydrogenation or reaction with reducing agents like tributyltin hydride or hypophosphorous acid. This provides access to the parent furan-2,4-dione scaffold.
Halogen Exchange: While less common, under specific conditions (e.g., Finkelstein reaction), the iodide could potentially be exchanged for another halogen.
Metal-Halogen Exchange: Reaction with organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures can convert the C-I bond into a C-Li bond. The resulting lithiated furanone is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C3 position.
Conversion to Hypervalent Iodine Compounds: Organic iodides can be oxidized to form hypervalent iodine(III) or iodine(V) species. For example, reaction with reagents like sodium hypochlorite (B82951) can produce an iodine(III) dichloride (Ar-ICl₂). nih.gov These hypervalent iodine compounds are themselves valuable reagents in organic synthesis, capable of acting as oxidants or electrophilic group transfer agents.
Mechanistic Insights and Computational Studies on 3 Iodofuran 2,4 3h,5h Dione Chemistry
Elucidation of Reaction Mechanisms in the Synthesis and Functionalization of Iodofuranones
The formation and subsequent reactions of iodofuranones like 3-Iodofuran-2,4(3H,5H)-dione are governed by intricate reaction mechanisms. A primary route to these structures is iodolactonization, an electrophilic cyclization that is a powerful tool for constructing lactone rings. wikipedia.org This process involves the addition of an iodine atom and an oxygen nucleophile across a carbon-carbon double bond within the same molecule. wikipedia.org The mechanism begins with the electrophilic attack of an iodine source on an appropriate unsaturated carboxylic acid precursor. This versatile transformation is valued for its mild reaction conditions and the incorporation of a synthetically useful iodine atom into the product. wikipedia.org The functionalization of the resulting iodofuranone can then proceed through various pathways, often involving substitution or elimination reactions at the carbon-halogen bond. youtube.comnih.govmdpi.com
The mechanism of iodolactonization critically involves the formation of a cyclic, positively charged halonium ion—specifically, an iodonium (B1229267) ion—as a key intermediate. wikipedia.org This three-membered ring is generated by the interaction of an electrophilic iodine species with the carbon-carbon double bond of the precursor molecule. wikipedia.orgnih.gov The oxygen of the nearby carboxyl group then acts as an intramolecular nucleophile, attacking one of the carbon atoms of the iodonium ion. wikipedia.org This attack opens the strained three-membered ring and simultaneously forms the more stable lactone ring. wikipedia.org The regioselectivity of this nucleophilic attack is a crucial aspect of the reaction, with the oxygen preferentially attacking the more hindered or substituted carbon of the iodonium ion, as this carbon can better stabilize the partial positive charge that develops during the transition state. wikipedia.org The stability and reactivity of this halonium ion intermediate can be influenced by Lewis bases, which can interact with the ion and play a role in the product-determining cyclization step. nih.gov
Two primary mechanistic pathways can be envisioned following the formation of the halonium ion, differing in the timing of proton transfer. nih.gov
Path A: The carboxylic acid is deprotonated before or during the irreversible cyclization step. This pathway is generally favored by the presence of a base. nih.gov
Path B: The proton is transferred after the cyclization step. This route is more likely under acidic conditions. nih.gov
The nature of these intermediates and the pathways they follow are fundamental to controlling the outcome of the synthesis.
To gain deeper insight into the complex and often rapid transformations involving furanones, researchers employ in situ spectroscopic techniques. These methods allow for the real-time monitoring of a reaction, providing crucial data on the formation and decay of reactants, intermediates, and products. chemcatbio.org By observing the reaction as it happens, chemists can elucidate reaction kinetics, identify transient intermediates, and understand the influence of various reaction parameters. chemcatbio.org
Several powerful techniques are particularly useful for studying furanone chemistry:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed structural information about intermediates and products within the reaction mixture.
Infrared (IR) Spectroscopy: Techniques like Diffuse Reflectance Infrared Spectroscopy are adept at identifying and tracking surface species and functional group transformations during a reaction. chemcatbio.org
Raman Spectroscopy: Resonance Raman spectroscopy is capable of detecting a wide range of organic and solid materials simultaneously, making it suitable for complex reaction mixtures. chemcatbio.org
X-ray Absorption Spectroscopy (XAS): XAS provides information on the valence state and coordination geometry of specific elements, which can be invaluable for understanding catalytic cycles involving metal catalysts. chemcatbio.org
These in situ methods provide a dynamic picture of the reaction mechanism, moving beyond the static analysis of starting materials and final products to reveal the intricate steps in between.
Stereochemical Control and Diastereoselectivity in Chemical Processes Involving this compound
The synthesis of this compound and its analogs often creates multiple stereocenters, making the control of stereochemistry a paramount challenge. Diastereoselectivity, the preferential formation of one diastereomer over others, is a key consideration in these chemical processes. The stereochemical outcome of reactions like iodolactonization can be influenced by both kinetic and thermodynamic factors. researchgate.net For example, in the synthesis of γ-lactones from 3-pentenoic acid derivatives, kinetic control at lower temperatures tends to favor the cis-lactone, while thermodynamic control at room temperature yields the more stable trans-lactone with high selectivity. researchgate.net
The development of catalytic, enantioselective halocyclization methods is a significant area of research. nih.gov Chiral Lewis bases can be used as catalysts to influence the cyclization step. nih.gov These catalysts can interact with the halonium ion intermediate, creating a chiral environment that directs the nucleophilic attack from a specific face, leading to the preferential formation of one enantiomer. nih.govnih.gov The ability of these catalysts to be present in the transition structure of the product-determining step is crucial for achieving high levels of enantioselectivity. nih.gov The stereochemical outcomes of these reactions are often confirmed through advanced analytical techniques such as X-ray crystallography and Nuclear Overhauser Effect Difference Spectroscopy (NOEDS). researchgate.net
| Reaction Condition | Product Ratio (cis:trans) | Control Type |
| Iodine, Base, 0 °C, 6 h | 75:25 | Kinetic |
| Iodine, Base, Room Temp, 24 h | 2:98 | Thermodynamic |
| Table 1: An example of stereochemical control in the iodolactonization of 3-pentenoic acid derivatives, demonstrating the influence of reaction conditions on the diastereomeric ratio of the resulting γ-lactones. researchgate.net |
Computational Chemistry and Molecular Modeling for Iodofuranone Systems
Computational chemistry provides powerful tools for investigating the properties and reactivity of iodofuranone systems at the molecular level. mdpi.comnih.govmdpi.com Through molecular modeling, researchers can explore aspects of these molecules that are difficult or impossible to observe experimentally. mdpi.com These in silico methods allow for the detailed analysis of reaction mechanisms, the prediction of molecular structures, and the calculation of energetic properties, offering profound insights into the behavior of compounds like this compound. nih.govnih.gov
Density Functional Theory (DFT) is a robust quantum mechanical method used extensively to clarify the mechanisms of organic reactions. mdpi.com It allows chemists to locate and calculate the energies of reactants, intermediates, transition states, and products along a reaction coordinate. mdpi.comscispace.com By mapping out the energetic landscape of a reaction, DFT can be used to determine the most favorable reaction pathway. pku.edu.cn For instance, in studying a cycloaddition reaction, DFT calculations can compare the activation energies of different proposed mechanisms (e.g., a stepwise radical-mediated pathway versus a concerted cycloaddition), providing strong evidence for the operative route. mdpi.com
In the context of iodofuranone synthesis, DFT calculations can be applied to:
Model the structure of the key iodonium ion intermediate.
Calculate the activation barriers for the nucleophilic attack of the carboxyl group, helping to explain observed regioselectivity.
Compare the energies of different diastereomeric transition states to predict the stereochemical outcome of a reaction.
Investigate the role of catalysts by modeling their interaction with the substrate and intermediates.
These calculations provide a quantitative framework for understanding reaction feasibility and selectivity. mdpi.comresearchgate.net
| Species | Calculated Heat of Formation (kJ/mol) |
| Reactants | -56,150,904.97 |
| Transition State | -56,143,919.32 |
| Products | -56,147,384.02 |
| Table 2: Example of relative energies for species in the oxidation of L-Tyrosine by iodine, as determined by DFT calculations. The transition state is correctly identified as an energy maximum between reactants and products. scispace.com |
Molecules are not static entities; they can adopt various three-dimensional shapes, or conformations, through the rotation of single bonds. nobelprize.orgdrugdesign.org Conformational analysis is the study of these different geometries and their associated energies. drugdesign.orgnih.gov The goal is to identify the most stable, low-energy conformations, as these are the shapes the molecule is most likely to adopt. curlyarrows.com The distribution of conformers can significantly impact a molecule's reactivity and physical properties. nih.gov
For a molecule like this compound, computational methods can be used to systematically explore its conformational space. nih.govslideshare.net By rotating the relevant bonds and calculating the potential energy at each step, an energetic profile, or conformational potential energy surface, can be generated. drugdesign.org This profile reveals the energy minima, which correspond to stable conformers, and the energy barriers to rotation between them. drugdesign.org Understanding the preferred conformation of the furanone ring and the orientation of its substituents is essential for predicting how it will interact with other molecules and for rationalizing its stereochemical behavior in reactions. nobelprize.org
Spectroscopic and Advanced Characterization Methodologies for 3 Iodofuran 2,4 3h,5h Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Iodofuranones
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For 3-Iodofuran-2,4(3H,5H)-dione, ¹H and ¹³C NMR spectroscopy provide critical data regarding the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The methylene (B1212753) protons at the C5 position (H-5) would likely appear as a singlet, though potential coupling to the proton at C3 could occur if present. The methine proton at the C3 position (H-3) would be significantly influenced by the adjacent iodine atom and the two carbonyl groups. Electronegative atoms and unsaturated groups tend to shift proton signals downfield (to a higher ppm value). libretexts.orglibretexts.org
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms within the molecule. The two carbonyl carbons (C2 and C4) are expected to resonate at the lowest field (highest ppm) due to the strong deshielding effect of the double-bonded oxygen atoms. The carbon atom bearing the iodine (C3) will also be significantly shifted. The methylene carbon (C5) is expected at the highest field (lowest ppm). Computational DFT methods are often used in conjunction with experimental data to assign the relative configurations of complex furanone derivatives by comparing calculated and observed chemical shifts. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and environments. libretexts.orgpdx.educompoundchem.com
| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| H-3 | ¹H | 4.5 - 5.5 | Doublet | Methine proton deshielded by iodine and two carbonyl groups. |
| H-5 | ¹H | 3.0 - 4.0 | Doublet | Methylene protons adjacent to a carbonyl and ether oxygen. |
| C2 | ¹³C | 170 - 180 | Singlet | Carbonyl carbon (lactone). |
| C3 | ¹³C | 40 - 50 | Singlet | Carbon bearing the iodine atom; shift influenced by heavy atom effect. |
| C4 | ¹³C | 190 - 200 | Singlet | Carbonyl carbon (ketone). |
| C5 | ¹³C | 65 - 75 | Singlet | Methylene carbon adjacent to ether oxygen. |
Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₄H₃IO₃), high-resolution mass spectrometry (HRMS) can determine the precise molecular weight, confirming its elemental composition.
The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (225.92 g/mol ). The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for furanones and halogenated compounds include α-cleavage and the loss of small neutral molecules. researchgate.netmiamioh.edulibretexts.org
Key fragmentation patterns for this compound would likely involve:
Loss of the iodine atom: A prominent peak corresponding to [M-I]⁺ would be expected, resulting from the cleavage of the C-I bond. youtube.com
Loss of carbon monoxide (CO): Furanone rings are known to undergo decarbonylation, leading to fragments such as [M-CO]⁺.
Combined losses: Fragments corresponding to the sequential or combined loss of iodine and carbonyl groups, such as [M-I-CO]⁺, may also be observed.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Predicted m/z | Identity |
|---|---|---|
| [C₄H₃IO₃]⁺ | 226 | Molecular Ion (M⁺) |
| [C₄H₃O₃]⁺ | 99 | [M-I]⁺ |
| [C₃H₃IO₂]⁺ | 198 | [M-CO]⁺ |
| [C₂H₃IO]⁺ | 170 | [M-2CO]⁺ |
| [I]⁺ | 127 | Iodine cation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structural Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing its molecular vibrations. ksu.edu.sayoutube.com These two techniques are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. scitepress.orgresearchgate.net
For this compound, the key vibrational modes would be associated with the carbonyl groups, the C-O-C ether linkage, and the C-I bond.
C=O Stretching: Two distinct carbonyl stretching frequencies are expected. The lactone (cyclic ester) carbonyl at C2 typically appears at a higher wavenumber (1750-1800 cm⁻¹) compared to the ketone carbonyl at C4 (1700-1740 cm⁻¹).
C-O Stretching: The C-O-C stretching vibrations of the furanone ring would be visible in the fingerprint region (1000-1300 cm⁻¹).
C-I Stretching: The carbon-iodine bond stretch is expected to appear at a low frequency, typically in the range of 500-600 cm⁻¹, due to the high mass of the iodine atom.
These characteristic bands allow for the rapid confirmation of the key functional moieties within the molecular structure. americanpharmaceuticalreview.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| C-H (in CH₂) | Stretching | 2850 - 2960 | IR, Raman |
| C=O (Lactone) | Stretching | 1750 - 1800 | IR (strong), Raman (weak) |
| C=O (Ketone) | Stretching | 1700 - 1740 | IR (strong), Raman (weak) |
| C-O-C | Asymmetric Stretch | 1150 - 1250 | IR (strong) |
| C-O | Stretching | 1000 - 1100 | IR (strong) |
| C-I | Stretching | 500 - 600 | IR (medium), Raman (strong) |
X-ray Crystallography for Definitive Solid-State Structure Determination of Iodofuranone Derivatives
X-ray crystallography is the premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which is crucial for a complete structural characterization. nih.gov
For a derivative of this compound, a single-crystal X-ray diffraction (SCXRD) analysis would yield an electron density map from which the exact position of each atom, including the heavy iodine atom, can be determined. mdpi.com This analysis would confirm:
The planarity or conformation of the furan-2,4-dione ring.
The precise bond lengths of C=O, C-O, C-C, and C-I bonds.
The bond angles within the five-membered ring and involving the substituents.
The packing of molecules in the crystal lattice and any significant intermolecular interactions, such as hydrogen bonding or halogen bonding.
While obtaining suitable crystals can be a challenge, the resulting structural data is unparalleled in its detail and accuracy. mdpi.com Computational methods, such as Density Functional Theory (DFT), are often used to compare theoretical geometric parameters with those obtained from X-ray diffraction to validate the structural model. mdpi.com
Table 4: Illustrative X-ray Crystallographic Parameters for a Furanone Derivative Data presented is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment.
| Parameter | Description | Typical Value |
|---|---|---|
| Crystal System | The crystal lattice system. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | Unit cell dimensions. | a = 5.9, b = 11.0, c = 14.8 |
| α, β, γ (°) | Unit cell angles. | α = 90, β = 98.6, γ = 90 |
| C3-I Bond Length (Å) | Distance between Carbon-3 and Iodine. | ~2.10 - 2.15 |
| C2=O2 Bond Length (Å) | Length of the lactone carbonyl bond. | ~1.19 - 1.22 |
| C4=O4 Bond Length (Å) | Length of the ketone carbonyl bond. | ~1.20 - 1.23 |
| C2-O1-C5 Angle (°) | Angle within the furanone ring. | ~108 - 112 |
Applications of 3 Iodofuran 2,4 3h,5h Dione As a Synthetic Building Block
Utilization in the Synthesis of Complex Organic Molecules and Natural Product Scaffolds
The 2(5H)-furanone skeleton, which is the core of 3-Iodofuran-2,4(3H,5H)-dione, is a prominent structural motif found in numerous natural products with significant biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. mdpi.comnih.gov This makes halogenated furanones like the iodo-derivative highly valuable starting materials for creating novel compounds with potential therapeutic applications. mdpi.comnih.gov
The reactivity of the carbon-halogen bond allows for its use in powerful cross-coupling reactions. For instance, functionalized 3,4-dihalogenated furan-2(5H)-ones can be subjected to palladium-catalyzed coupling reactions to afford polycyclic aromatic compounds. nih.gov This strategy provides a direct pathway to elaborate the simple furanone ring into more complex, fused ring systems that are characteristic of various natural product scaffolds. The iodine atom in this compound is particularly well-suited for such transformations, often exhibiting higher reactivity in common coupling reactions compared to its chloro and bromo analogs.
Table 1: Examples of Natural Product Scaffolds Containing the 2(5H)-Furanone Ring
| Natural Product Class | Biological Activity | Source Reference |
|---|---|---|
| Rubrolides | Anticancer | mdpi.com |
| Petrosaspongiolide M | Phospholipase A2 Inhibitor | mdpi.com |
Role as a Precursor for the Generation of Diverse Furanone Derivatives with Varied Substitution Patterns
This compound and its dihalo-analogs are exceptionally versatile reactants due to multiple reactive sites on their structure. mdpi.comnih.gov The two labile halogen atoms on carbons 3 and 4 provide opportunities for introducing a wide range of substituents via nucleophilic substitution reactions. mdpi.comnih.gov This allows for the systematic modification of the furanone core to generate libraries of derivatives with diverse chemical properties.
Key reaction types include:
Reactions with O-Nucleophiles : Phenols and their derivatives can react with dihalogenated furanones to produce 5-phenoxy derivatives in high yields. mdpi.comnih.gov
Reactions with P-Nucleophiles : Phosphorus compounds like tributylphosphine (B147548) and trimethoxyphosphite can react at the C4 position, leading to the formation of phosphonium (B103445) salts or phosphonates. mdpi.com
C-C Bond Formation : The furanone ring can undergo C-C bond formation at the C5 carbon through reactions like Knoevenagel condensation with compounds containing an active hydrogen atom, catalyzed by a Lewis acid. mdpi.com Arylation at the C5 position with arenes and heteroarenes is also possible in the presence of a Lewis or Brönsted acid, achieving yields of 60-73%. mdpi.com
These transformations highlight the compound's role as a flexible platform, enabling the synthesis of furanones with highly varied substitution patterns for structure-activity relationship studies and the development of new functional molecules. mdpi.comnih.gov
Table 2: Reactivity of Halogenated Furanones for Derivative Synthesis
| Reaction Type | Reagent/Catalyst | Position of Substitution | Resulting Product | Source Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Phenols | C5 | 5-Phenoxy derivatives | mdpi.comnih.gov |
| Nucleophilic Substitution | Tributylphosphine | C4 | Phosphonium salt | mdpi.com |
| Knoevenagel Condensation | Active Methylene (B1212753) Compound / In(OAc)₃ | C5 | C5-alkylidene derivatives | mdpi.com |
| Arylation | Arenes / Lewis Acid | C5 | 5-Aryl-furanones | mdpi.com |
Development as an Intermediate in the Production of Specific C4 Carbon Chemicals from Renewable Resources
The chemical industry has a significant demand for four-carbon (C4) backbone chemicals, such as maleic acid, 1,4-butanediol, and γ-butyrolactone, which are traditionally derived from petroleum. researchgate.net There is growing interest in producing these chemicals from renewable biomass. Furfural (B47365), a platform chemical readily obtained from lignocellulosic biomass, serves as a key starting material in this bio-based approach. nih.govrsc.orgcardiff.ac.uk
Research has demonstrated that furfural can be oxidized at room temperature to produce 5-hydroxy-2(5H)-furanone (5H5F) with yields as high as 92%. researchgate.net This compound, 5H5F, has been identified as a versatile platform intermediate for various C4 chemicals. researchgate.net Its structure allows it to be converted into the desired industrial products through subsequent catalytic oxidation, reduction, or reductive aminolysis reactions under mild conditions. researchgate.net
Within this framework, this compound can be envisioned as a specialized intermediate. The introduction of an iodine atom onto the C4 platform provides a reactive handle for further, more specific chemical transformations that may not be possible with the parent 5H5F molecule, thereby expanding the range of accessible specialty C4 chemicals from renewable feedstocks.
Integration into Cascade Reactions and Multicomponent Transformations for Enhanced Synthetic Efficiency
Cascade (or domino) and multicomponent reactions are powerful strategies in modern organic synthesis that enhance efficiency by forming multiple chemical bonds in a single operation without isolating intermediates. nih.govmdpi.com This approach reduces waste, saves time, and simplifies synthetic procedures.
3,4-dihalo-2(5H)-furanones have been successfully employed as key components in such advanced synthetic methodologies. For example, these compounds can initiate a ring-opening reaction of DABCO (1,4-diazabicyclo[2.2.2]octane) in the absence of a metal catalyst. researchgate.net The resulting product, which contains a newly generated alkyl halide unit, can be used directly in a one-pot multicomponent reaction with various nucleophilic reagents to construct complex molecular architectures. researchgate.net This demonstrates the potential of this compound to act as a versatile linchpin in multicomponent strategies, enabling the rapid assembly of novel heterocyclic compounds. The inherent reactivity of the iodo-furanone structure is well-suited for integration into sequential reaction pathways designed to build molecular complexity efficiently. nih.gov
Future Research Directions and Emerging Trends in Iodofuranone Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Routes to Iodofuranones
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. chemistryjournals.net For iodofuranones, future work will likely concentrate on replacing traditional synthetic methods, which may involve hazardous reagents and generate significant waste, with more sustainable alternatives.
Key areas of development include:
Catalytic Iodination: Moving away from stoichiometric iodinating agents towards catalytic systems that use a benign terminal oxidant. For instance, iodine itself can be used as a catalyst in aerobic oxidations, where it is regenerated in the catalytic cycle. mdpi.com Research into adapting such systems for the specific iodination of the furanone scaffold would be a significant step forward.
Use of Greener Solvents: Replacing conventional organic solvents with more environmentally friendly options like water, ionic liquids, or bio-derived solvents. chemistryjournals.netresearchgate.net The synthesis of 3,4,5-trisubstituted furan-2-one derivatives has been successfully demonstrated in green solvents like ethanol (B145695) and propylene (B89431) carbonate. researchgate.net
Renewable Starting Materials: Investigating synthetic pathways that begin from biomass-derived furanic compounds. mdpi.com The abundance of furan (B31954) derivatives from renewable resources offers a sustainable starting point for the synthesis of the core furanone structure. mdpi.com
| Strategy | Traditional Method | Sustainable Alternative | Potential Benefit |
| Iodination | Stoichiometric I₂ or NIS | I₂ (catalytic) with a terminal oxidant (e.g., O₂) | Reduced waste, improved atom economy |
| Solvent | Halogenated solvents (e.g., CH₂Cl₂) | Water, ethanol, ionic liquids | Reduced toxicity and environmental impact |
| Starting Material | Petroleum-based precursors | Biomass-derived furans (e.g., furfural) | Use of renewable feedstocks |
Exploration of Novel Reactivity Modes for the Iodide Moiety in the Furanone Scaffold
The carbon-iodine bond in 3-Iodofuran-2,4(3H,5H)-dione is a key functional group that can be exploited for further molecular elaboration. While classical transformations like cross-coupling reactions are known for iodo-compounds, future research will aim to uncover novel reactivity patterns.
Emerging areas of exploration include:
Photoredox Catalysis: Utilizing visible light to induce novel transformations of the iodide moiety. This approach can enable access to radical-based reaction pathways that are complementary to traditional ionic reactions, allowing for the formation of challenging chemical bonds under mild conditions.
Hypervalent Iodine Chemistry: Oxidizing the iodide to a hypervalent iodine species directly on the furanone ring. This would transform the substituent into a powerful electrophile or a versatile group for various functional group transfers, significantly expanding the synthetic utility of the iodofuranone core.
Dual Catalysis: Combining the reactivity of the iodo-group with another catalytic cycle. For example, a transition metal catalyst could activate the C-I bond while an organocatalyst activates a reaction partner, leading to the efficient construction of complex molecular architectures in a single step. The development of palladium-catalyzed coupling reactions for the synthesis of quinazolinone derivatives showcases the power of this approach in forming complex heterocyclic systems. mdpi.com
| Reactivity Mode | Description | Potential Application |
| Photoredox Catalysis | Generation of radical intermediates from the C-I bond using visible light. | C-C and C-heteroatom bond formation under mild conditions. |
| Hypervalent Iodine Chemistry | Oxidation of the iodide to I(III) or I(V) states. | Electrophilic additions, oxidative cyclizations, and functional group transfer. |
| Dual Catalysis | Simultaneous activation of the iodofuranone and a reaction partner by two distinct catalysts. | Enantioselective synthesis of complex molecules. |
Integration of this compound Synthesis and Reactions into Continuous Flow Chemistry Platforms
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. mdpi.comuc.pt The application of this technology to the synthesis and subsequent reactions of this compound is a promising area for future research.
Key benefits and research directions include:
Improved Safety: Many iodination reactions are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, mitigating the risk of thermal runaways. mdpi.com
Access to Novel Reaction Conditions: Flow chemistry enables the use of extreme temperatures and pressures that are often inaccessible in batch reactors, potentially leading to new reactivity and higher reaction rates.
Telescoped Reactions: The modular nature of flow systems allows for the integration of multiple reaction and purification steps into a single, continuous process. uc.pt For example, the synthesis of the furanone ring could be directly followed by its iodination and a subsequent cross-coupling reaction without the need for isolating intermediates. The continuous flow synthesis of the iodinating agent 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione has been successfully demonstrated, showcasing the potential for this technology in handling iodine-containing compounds. rsc.org
| Feature | Batch Processing | Continuous Flow | Advantage of Flow Chemistry |
| Heat Transfer | Limited | Excellent | Enhanced safety for exothermic reactions. |
| Scalability | Difficult | Straightforward (running longer) | Faster transition from lab to production scale. |
| Process Integration | Multiple separate operations | Telescoped multi-step synthesis | Reduced manual handling and improved efficiency. |
Advanced Computational and Data-Driven Approaches for Rational Design of Iodofuranone-Based Transformations
The use of computational chemistry and machine learning is revolutionizing how chemical reactions are developed and optimized. researchgate.net These tools can provide deep mechanistic insights and predict optimal reaction conditions, accelerating the discovery of new transformations for this compound.
Future research in this area will likely involve:
Mechanistic Studies using DFT: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of known and novel reactions involving iodofuranones. This understanding can guide the rational design of more efficient catalysts and reaction conditions.
Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on experimental data to build models that predict reaction outcomes (e.g., yield, selectivity) based on a set of reaction parameters. researchgate.net These models can then be used to rapidly identify the optimal conditions for a given transformation, reducing the number of experiments required.
De Novo Design of Catalysts and Substrates: Generative models, a type of artificial intelligence, could be employed to design novel catalysts specifically tailored for transformations of the iodofuranone scaffold or to design new iodofuranone derivatives with desired properties.
| Approach | Application | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition state structures. | Rational design of catalysts and prediction of product selectivity. |
| Machine Learning (ML) | Optimization of reaction conditions (temperature, solvent, catalyst). | Accelerated process development and improved reaction yields. |
| Generative AI | Design of novel catalysts and iodofuranone derivatives. | Discovery of new chemical entities and reaction pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
